molecular formula C23H26N4O6 B15153615 Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B15153615
M. Wt: 454.5 g/mol
InChI Key: DWZHQYXJCGYERA-UHFFFAOYSA-N
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Description

METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This reaction involves the coupling of aryl halides with amines in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and morpholine ring play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOATE is unique due to its combination of functional groups and rings, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H26N4O6/c1-32-23(29)18-15-17(5-7-19(18)26-10-12-33-13-11-26)24-22(28)16-4-6-20(21(14-16)27(30)31)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3,(H,24,28)

InChI Key

DWZHQYXJCGYERA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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